Cas no 188057-41-2 (ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride)
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- ethyl (1S,2S,4R)-3-azabicyclo[2.2.1]heptane-2-carboxylate,hydrochloride
- BZL-ILE-OH
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)-
- CS-M2577
- EN300-36532
- AS-41643
- ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
- Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
- (1R,3S,4S)-ETHYL 2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLATE HCL
- AKOS010368058
- MFCD08460283
- ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- (1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- 188057-41-2
- DTXSID60655999
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1
- (1R,3S,4S)-Ethyl2-azabicyclo[2.2.1]heptane-3-carboxylatehydrochloride
- ethyl (1R,3S,4S)-2-azabicyclo(2.2.1)heptane-3-carboxylate hydrochloride
- NHA05741
- 865-610-9
-
- MDL: MFCD08460283
- Inchi: 1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1
- InChI Key: JGZNXJVOMLUIKC-CZEXFEQNSA-N
- SMILES: Cl.O(CC)C([C@@H]1[C@H]2CC[C@H](C2)N1)=O
Computed Properties
- Exact Mass: 205.0869564g/mol
- Monoisotopic Mass: 205.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB489943-250 mg |
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, 95%; . |
188057-41-2 | 95% | 250mg |
€861.60 | 2023-06-15 | |
| Chemenu | CM512727-1g |
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride |
188057-41-2 | 95% | 1g |
$1234 | 2023-01-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A55480-100mg |
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride |
188057-41-2 | 98% | 100mg |
¥3202.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A55480-250mg |
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride |
188057-41-2 | 98% | 250mg |
¥6372.0 | 2023-09-08 | |
| ChemScence | CS-M2577-1mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 1mg |
$122.0 | 2022-04-27 | ||
| ChemScence | CS-M2577-2mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 2mg |
$126.0 | 2022-04-27 | ||
| ChemScence | CS-M2577-5mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 5mg |
$139.0 | 2022-04-27 | ||
| ChemScence | CS-M2577-10mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 10mg |
$170.0 | 2022-04-27 | ||
| ChemScence | CS-M2577-20mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 20mg |
$219.0 | 2022-04-27 | ||
| ChemScence | CS-M2577-25mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (hydrochloride)(1:1), (1R,3S,4S)- |
188057-41-2 | 25mg |
$237.0 | 2022-04-27 |
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Suppliers
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Research Brief on Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate Hydrochloride (CAS: 188057-41-2)
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (CAS: 188057-41-2) is a chiral bicyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and pain management. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological applications, and emerging research trends.
The compound's unique bicyclic structure, featuring a rigid azabicyclo[2.2.1]heptane core, makes it an attractive scaffold for drug design. Recent synthetic methodologies have focused on optimizing the enantioselective synthesis of this intermediate to ensure high purity and yield. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved catalytic asymmetric route to synthesize ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride with an enantiomeric excess (ee) of >99%, addressing previous challenges in stereocontrol. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacologically, ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride has shown promise as a precursor for nicotinic acetylcholine receptor (nAChR) modulators. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit high affinity for α4β2 nAChR subtypes, which are implicated in cognitive function and addiction. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as smoking cessation therapies.
In addition to its CNS applications, recent investigations have explored the compound's role in pain management. A preclinical study in the European Journal of Pharmacology (2023) reported that structurally modified analogs of ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride demonstrated potent analgesic effects in rodent models of neuropathic pain, with reduced side effects compared to traditional opioids. This research underscores the compound's potential as a safer alternative for chronic pain treatment, aligning with the growing demand for non-addictive pain therapeutics.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation. Recent pharmacokinetic studies have identified the need for prodrug strategies to enhance the oral bioavailability of derivatives. Moreover, computational modeling efforts, as described in a 2024 ACS Omega publication, are being employed to predict and optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of related compounds.
In conclusion, ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (CAS: 188057-41-2) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Continued research into its synthetic accessibility, mechanistic insights, and therapeutic potential is expected to drive innovation in CNS and pain therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to advance these findings from bench to bedside.
188057-41-2 (ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride) Related Products
- 89768-07-0(ethyl 2-azabicyclo2.2.1heptane-3-carboxylate hydrochloride)
- 864185-81-9(Cyclopenta[c]pyrrole-1-carboxylicacid, octahydro-, ethyl ester, (1R,3aS,6aR)-rel-)
- 161511-86-0(2-Azabicyclo[2.2.1]heptane-3-carboxylicacid,ethylester,(1R,3R,4S)-(9CI))
- 88260-08-6(ethyl 2-azabicyclo2.2.1heptane-3-carboxylate)
- 214910-41-5(ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate)
- 245429-73-6(2-Azabicyclo[2.2.1]heptane-3-carboxylicacid,ethylester,(1R,3R,4S)-rel-(9CI))
- 104069-55-8(Cyclopenta[b]pyrrole-2-carboxylicacid, octahydro-, ethyl ester, (2R,3aR,6aR)-rel-)
- 88259-98-7(2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, methyl ester,hydrochloride)
- 402958-25-2((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester)
- 1147103-42-1((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid ethyl ester HCl)